molecular formula C15H21Br B045525 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 119999-22-3

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B045525
M. Wt: 281.23 g/mol
InChI Key: ONNHBALCPUEXBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves halogenated reactions and Friedel-Crafts alkylation, starting from raw materials such as 2,5-dimethyl-2,5-hexanediol. The process results in the formation of intermediates crucial for synthesizing complex molecules like bexarotene. The mechanisms of these reactions have been explored, highlighting the impact of different factors on the reaction outcomes (Liu Xiu-jie, 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds structurally related to "6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene" has been conducted using various techniques. One study focused on the molecular structure of a compound involving a tetrahydronaphthalene unit, revealing insights into its conformation and bonding patterns (C. L. Klein & E. Stevens, 1984).

Chemical Reactions and Properties

Chemical reactions involving tetrahydronaphthalene derivatives include bromination, cycloadditions, and hydrogenations. These reactions are pivotal in creating a variety of functional groups and structural motifs essential for further chemical synthesis and applications. Notably, the reactivity of tetrahydronaphthalene derivatives under different conditions has been a subject of study, providing insights into the versatility of these compounds in synthetic chemistry (A. Pankratov et al., 2004).

Scientific Research Applications

  • Synthesis of Chiral Oxirans : It is used in the synthesis of chiral oxirans such as naphthalene 1,2-oxide and anthracene 1,2-oxide, which are significant in the field of organic chemistry (Akhtar, Boyd, & Hamilton, 1979).

  • Synthesis of Aryl-containing Terpenoids : It serves as a key component in the synthesis of aryl-containing terpenoids with highly active dienoate juvenoids, which are a type of insect growth regulator (Kukovinets et al., 2008).

  • Synthesis of Chiral Epoxides : The compound is involved in facilitating the synthesis of chiral epoxides, arene oxides, and alcohols in high yields through chromatographic methods for separating diastereomers (Akhtar & Boyd, 1975).

  • Intermediate for Bexarotene : It is an important intermediate in synthesizing bexarotene, which is a medication used in chemotherapy (Liu Xiu-jie, 2010).

  • Synthesis of Optically Active Anthracyclinones : Its use in the synthesis of optically active anthracyclinones is known to be highly efficient and diastereoselective, which has implications in pharmaceutical manufacturing (Suzuki, Kimura, & Terashima, 1986).

  • Synthesis of Fragrances : It is used in the asymmetric hydrogenation process to produce non-racemic Fixolide®, a fragrance compound (Ciappa, Scrivanti, & Matteoli, 2004).

  • Stabilizing Agents for Sera Storage : Its derivatives show promise as stabilizing agents for the storage of cholera sera, indicating its potential in biomedical applications (Pankratov et al., 2004).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

6-bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNHBALCPUEXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434624
Record name 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

CAS RN

119999-22-3
Record name 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 ml of 2-bromotoluene and 14 g (0.11 mol) of AlCl3 were introduced into a three-necked flask, cooling was carried out to 0° C. and a solution of 50 g (0.27 mol) of 2,5-dichloro-2,5-dimethylhexane in 100 ml of 2-bromotoluene was added dropwise, and the reaction mixture was permitted to heat to room temperature. The reaction mixture was poured into water and extracted with dichloromethane. The organic phase was separated by settling, washed with an aqueous sodium bicarbonate solution and evaporated. The product crystallized on stirring in methanol. After filtration, 56.9 g (75%) of 2-bromo-5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalene, with a melting-point of 92°-93° C., were recovered.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
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0 (± 1) mol
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14 g
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30 mL
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Synthesis routes and methods II

Procedure details

18.31 g (100.0 mmol) of 2,5-dichloro-2,5-dimethylhexane, 17.10 g (100.0 mmol) of 2-bromotoluene and 200 ml of 1,2-dichloroethane are introduced into a three-necked flask under an argon atmosphere. 1.33 g (10.0 mmol) of aluminium chloride are added rapidly in a single portion and the reaction medium is stirred for thirty minutes at room temperature. The reaction medium is poured into water, extracted with dichloromethane and washed with water, and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. After recrystallization of the residue from methanol, 17.78 g (63%) of the expected compound are collected in the form of fine white crystals with a melting point of 73° C.
Quantity
18.31 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
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Quantity
200 mL
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reactant
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1.33 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 20 g (117 mmol) of 2-bromotoluene and 14.4 g (97.4 mmol) of 2,5-dichloro-2,5-dimethylhexane in 100 mL of dichloromethane was added 1.56 g (16.9 mmol) of aluminum chloride and the mixture heated at reflux. After 16 hours, the mixture was cooled to room temperature, diluted with 150 mL of hexane and 100 mL of 1 N HCl was added. The organic layer was separated and the aqueous layer was extracted with hexane. The combined organic layers were washed with saturated NaCl solution, dried over sodium sulfate and concentrated under reduced pressure. The product was purified by filtration through a pad of silica gel with elution with hexane and afforded 23.9 g (87%) of 2-bromo-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene as a solid. (m.p.: 81.1-85° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
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100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
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Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
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6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
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6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
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6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

Citations

For This Compound
5
Citations
MC Heck, CE Wagner, PH Shahani… - Journal of medicinal …, 2016 - ACS Publications
Sulfonic acid analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene, 1) as well as seven novel and two reported analogues of 6-(ethyl(…
Number of citations: 20 pubs.acs.org
D Lamaa, E Messe, V Gandon, M Alami… - Organic letters, 2019 - ACS Publications
A green Barluenga–Valdés cross-coupling reaction for the synthesis of 1,1-diarylethylenes using palladium catalysis has been developed. The new catalytic system based on Pd/Xphos…
Number of citations: 13 pubs.acs.org
CE Wagner, PW Jurutka - Retinoid and Rexinoid Signaling: Methods and …, 2019 - Springer
The methods described in this chapter concern procedures for the design, synthesis, and in vitro biological evaluation of an array of potent retinoid-X-receptor (RXR) agonists employing …
Number of citations: 2 link.springer.com
S Yamada, M Kawasaki, M Fujihara… - Journal of medicinal …, 2019 - ACS Publications
Ligands for retinoid X receptors (RXRs), “rexinoids”, are attracting interest as candidates for therapy of type 2 diabetes and Alzheimer’s and Parkinson’s diseases. However, current …
Number of citations: 16 pubs.acs.org
DC Salgueiro - 2023 - search.proquest.com
Tuning Reactivity in C(sp3)—C(sp2) Cross-Electrophile Coupling by Daniel C. Salgueiro A dissertation submitted in partial fulf Page 1 Tuning Reactivity in C(sp3)—C(sp2) Cross-…
Number of citations: 0 search.proquest.com

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